molecular formula C8H2F5NO B1404576 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile CAS No. 1404194-78-0

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Cat. No. B1404576
M. Wt: 223.1 g/mol
InChI Key: GWMOLENNARQMQC-UHFFFAOYSA-N
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Description

“2,3-Difluoro-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 1404194-78-0 . It has a molecular weight of 223.1 and its IUPAC name is 2,3-difluoro-4-(trifluoromethoxy)benzonitrile . The compound is in liquid-oil form .


Molecular Structure Analysis

The InChI code for “2,3-Difluoro-4-(trifluoromethoxy)benzonitrile” is 1S/C8H2F5NO/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2,3-Difluoro-4-(trifluoromethoxy)benzonitrile” is a liquid-oil . The compound is stored at ambient temperature .

Scientific Research Applications

Electrolyte Additives for High Voltage Batteries

  • Application : Used as an electrolyte additive in lithium-ion batteries.
  • Insight : 4-(Trifluoromethyl)-benzonitrile enhances the cyclic stability of lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries, improving initial capacity and capacity retention significantly (Huang et al., 2014).

High-Temperature Vapor Phase Reactions

  • Application : Reacts with nitrogen trifluoride at high temperatures.
  • Insight : At around 400°C, it reacts with nitrogen trifluoride, leading to the formation of different products based on the substrate, such as benzonitrile from toluene and ethylbenzene (Belter, 2011).

Electrocatalysis

  • Application : Utilized in the catalytic reduction of dioxygen.
  • Insight : Co(III) corroles containing the trifluoromethoxy group are effective for the reduction of dioxygen in perchloric acid, showing significant catalytic activity and valuable redox properties (Kadish et al., 2008).

Chemical Synthesis and Reactions

  • Applications : Diverse, ranging from iodination reactions to the synthesis of novel compounds.
  • Insights :
    • Utilized in iodination processes under continuous flow conditions (Dunn et al., 2018).
    • Acts as an intermediate in the synthesis of nonsteroidal androgen receptor antagonists (Li et al., 2008).
    • Forms versatile intermediates for the synthesis of new organofluorine compounds (Castagnetti & Schlosser, 2001).

Photocatalytic Applications

  • Application : Used in photocatalytic processes.
  • Insight : The reduction of 4-(trifluoromethoxy)benzonitrile leads to fragmentation into fluorophosgene and benzonitrile, useful in the synthesis of carbonates, carbamates, and urea derivatives (Petzold et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302+H312+H332;H319;H335, suggesting that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation . The precautionary statements are P280;P301+P312, indicating that protective gloves/protective clothing/eye protection/face protection should be used, and if swallowed, call a poison center/doctor if you feel unwell .

properties

IUPAC Name

2,3-difluoro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMOLENNARQMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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